molecular formula C14H13CuN2O3+ B1242523 (Salicylaldehydebenzoylhydrazonato)copper(II) CAS No. 83614-45-3

(Salicylaldehydebenzoylhydrazonato)copper(II)

Cat. No. B1242523
CAS RN: 83614-45-3
M. Wt: 320.81 g/mol
InChI Key: QPHICZJMUBLFEM-OVWKBUNZSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Salicylaldehydebenzoylhydrazonato)copper(II)” is a near-infrared fluorescent probe, referred to as CySBH, which has a salicylaldehyde benzoyl hydrazone group. This group acts as a selective and sensitive receptor for Cu2+. The specific coordination of the salicylaldehyde benzoyl hydrazone group in CySBH with Cu2+ can induce a distinct quench of the fluorescence intensity .


Synthesis Analysis

The probe CySBH was designed and synthesized for the purpose of detecting Cu2+ in living systems . The synthesis of CySBH is not explicitly detailed in the available resources .


Molecular Structure Analysis

The salicylaldehyde benzoyl hydrazone group in CySBH specifically coordinates with Cu2+, which results in a distinct quench of the fluorescence intensity . More detailed structural analysis is not available in the current resources .


Chemical Reactions Analysis

The specific coordination of the salicylaldehyde benzoyl hydrazone group in CySBH with Cu2+ induces a distinct quench of the fluorescence intensity . This allows for real-time tracking of Cu2+ .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(Salicylaldehydebenzoylhydrazonato)copper(II)” are not explicitly detailed in the available resources .

Scientific Research Applications

  • Model Systems for Enzymatic Reactions :

    • Copper(II) complexes with Schiff base ligands derived from amino acids and salicylaldehyde can serve as stable models for the intermediates in enzymatic amino acid transformations. These complexes, characterized by various physicochemical techniques, provide insight into the mechanisms of these biological processes (Koh et al., 1996).
  • Structural Studies and Ligand Behavior :

    • Studies focusing on the crystal and molecular structure of salicylaldehyde derivatives complexed with copper(II) provide valuable information about ligand coordination and metal-ligand interactions. This is crucial for understanding the chemical behavior and potential applications of such complexes (Valdés-Martínez et al., 1996).
  • Investigation of Coordination Chemistry and Molecular Structure :

    • Research on the reaction of salicylaldehyde-based copper(II) complexes with other compounds can reveal important details about changes in coordination spheres and molecular structure. Such studies are fundamental to the field of coordination chemistry (Matsumoto et al., 1985).
  • Catalytic and Oxidation Processes :

    • Copper(II) complexes of salicylaldehyde derivatives have been used in studies related to air oxidation processes. These complexes can act as catalysts, leading to the formation of novel compounds, demonstrating their potential in catalytic applications (Jiao et al., 2011).
  • Application in Diagnostic Imaging :

    • Certain copper(II) complexes with salicylaldehyde derivatives have been studied for their potential in diagnostic imaging, specifically for Alzheimer's disease. They show promise as radiopharmaceuticals for positron emission tomography (Lim et al., 2010).
  • Nucleic Acid Interaction Studies :

    • Research on copper(II) complexes with Schiff bases derived from salicylaldehyde has shown that they can interact with DNA. These interactions are crucial for understanding the biological activity and potential therapeutic applications of these complexes (Tonde et al., 2006).
  • Environmental and Food Analysis Applications :

    • Copper(II) complexes involving salicylaldehyde derivatives have been used in the development of methods for copper determination in environmental samples and food, demonstrating their utility in analytical chemistry (Lu et al., 2004).
  • Synthesis and Study of Schiff Base Metal Complexes :

    • The synthesis and characterization of Schiff base metal complexes derived from salicylaldehyde and other compounds have been explored for their antibacterial properties, showcasing their potential in medicinal chemistry (Jeewoth et al., 1999).

Mechanism of Action

The mechanism of action involves the specific coordination of the salicylaldehyde benzoyl hydrazone group in CySBH with Cu2+. This coordination can induce a distinct quench of the fluorescence intensity, allowing for real-time tracking of Cu2+ . Copper(II) ions (Cu2+) play significant roles in various fundamental physiological processes .

Safety and Hazards

The safety and hazards associated with “(Salicylaldehydebenzoylhydrazonato)copper(II)” are not explicitly detailed in the available resources .

Future Directions

The probe CySBH provides a novel approach for the selective and sensitive monitoring of Cu2+ in living systems . It has potential for use in clinical copper-related disease diagnosis . Future research may focus on improving the sensitivity and selectivity of such probes, and expanding their applications in bioimaging and disease diagnosis .

properties

IUPAC Name

copper;2-[(E)-(benzoylhydrazinylidene)methyl]phenolate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2.Cu.H2O/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11;;/h1-10,17H,(H,16,18);;1H2/q;+2;/p-1/b15-10+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHICZJMUBLFEM-OVWKBUNZSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2[O-].O.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2[O-].O.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13CuN2O3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Salicylaldehydebenzoylhydrazonato)copper(II)

CAS RN

83614-45-3
Record name (Salicylaldehydebenzoylhydrazonato)copper(II)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083614453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Salicylaldehydebenzoylhydrazonato)copper(II)
Reactant of Route 2
Reactant of Route 2
(Salicylaldehydebenzoylhydrazonato)copper(II)
Reactant of Route 3
Reactant of Route 3
(Salicylaldehydebenzoylhydrazonato)copper(II)
Reactant of Route 4
(Salicylaldehydebenzoylhydrazonato)copper(II)
Reactant of Route 5
Reactant of Route 5
(Salicylaldehydebenzoylhydrazonato)copper(II)
Reactant of Route 6
Reactant of Route 6
(Salicylaldehydebenzoylhydrazonato)copper(II)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.